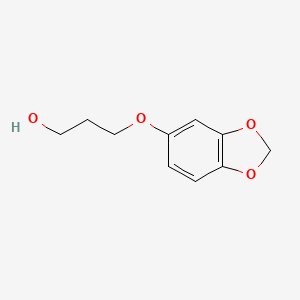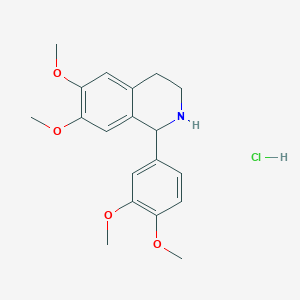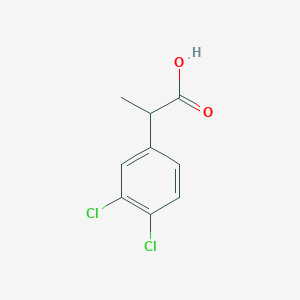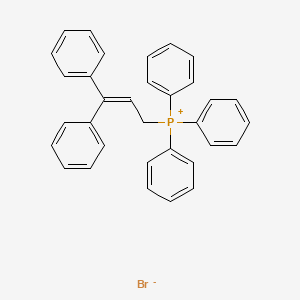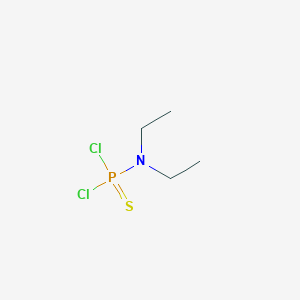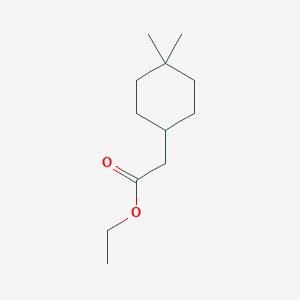
(4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester
描述
(4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester is an organic compound with a unique structure that includes a cyclohexane ring substituted with two methyl groups and an acetic acid ethyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester typically involves the esterification of (4,4-Dimethyl-cyclohexyl)-acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes. The use of solid acid catalysts in a packed bed reactor is also common to facilitate the esterification process.
化学反应分析
Types of Reactions
(4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used to replace the ester group under basic conditions.
Major Products
Oxidation: (4,4-Dimethyl-cyclohexyl)-acetic acid
Reduction: (4,4-Dimethyl-cyclohexyl)-ethanol
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.
科学研究应用
(4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
作用机制
The mechanism of action of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester involves its interaction with various molecular targets depending on the context of its use. In enzymatic reactions, the ester bond is hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The pathways involved include nucleophilic attack on the carbonyl carbon of the ester group, followed by cleavage of the ester bond.
相似化合物的比较
Similar Compounds
- (4,4-Dimethyl-cyclohexyl)-acetic acid
- (4,4-Dimethyl-cyclohexyl)-ethanol
- Cyclohexyl acetic acid ethyl ester
Uniqueness
(4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester is unique due to the presence of two methyl groups on the cyclohexane ring, which can influence its reactivity and physical properties compared to similar compounds. This structural feature can affect the compound’s steric hindrance and electronic distribution, making it distinct in its chemical behavior and applications.
属性
IUPAC Name |
ethyl 2-(4,4-dimethylcyclohexyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-4-14-11(13)9-10-5-7-12(2,3)8-6-10/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUVBKBEVHMHLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

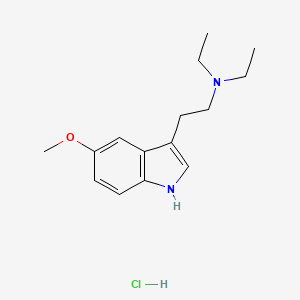
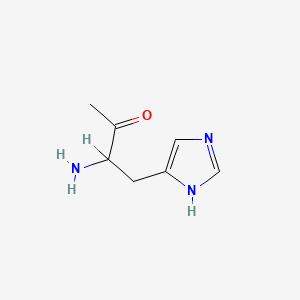

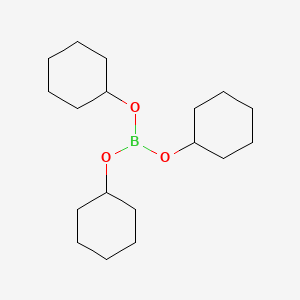

![2,3,4,5-TETRAHYDRO-1H-BENZO[C]AZEPIN-8-OL](/img/structure/B3369822.png)
